3-(3-chloropropanoyl)-1-cyclopentylurea
Overview
Description
3-(3-chloropropanoyl)-1-cyclopentylurea is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropropanoyl group attached to a cyclopentylurea moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropanoyl)-1-cyclopentylurea typically involves the reaction of 3-chloropropionyl chloride with cyclopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Preparation of 3-chloropropionyl chloride: This can be synthesized from β-propiolactone and thionyl chloride.
Reaction with cyclopentylamine: The 3-chloropropionyl chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloropropanoyl)-1-cyclopentylurea undergoes various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Acylation: The compound can act as an acylating agent, introducing the chloropropanoyl group into other molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Scientific Research Applications
3-(3-chloropropanoyl)-1-cyclopentylurea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-chloropropanoyl)-1-cyclopentylurea involves its interaction with specific molecular targets. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloropropionyl chloride: A precursor in the synthesis of 3-(3-chloropropanoyl)-1-cyclopentylurea.
Cyclopentylurea: A related compound with similar structural features but lacking the chloropropanoyl group.
Uniqueness
This compound is unique due to the presence of both the chloropropanoyl and cyclopentylurea moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-chloro-N-(cyclopentylcarbamoyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-6-5-8(13)12-9(14)11-7-3-1-2-4-7/h7H,1-6H2,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXZROLHLRANO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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